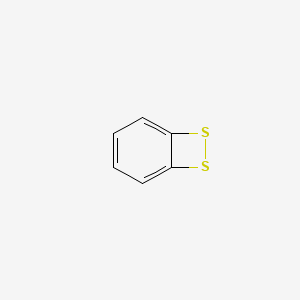
Benzodithiete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzodithiete is an organosulfur compound with the molecular formula C₆H₄S₂ It is characterized by a benzene ring fused with two sulfur atoms, forming a unique heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzodithiete can be synthesized through the activation of bis-o-phenylene tetrasulfide. This activation is typically achieved using catalytic amounts of molybdenum complexes such as Mo(tfd)₂(bdt) (where tfd = S₂C₂(CF₃)₂ and bdt = S₂C₆H₄). The reaction involves [4+2] cycloadditions with alkenes, producing substituted 2,3-dihydro-1,4-benzodithiins .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Benzodithiete undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiins .
Scientific Research Applications
Benzodithiete has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound and its derivatives are used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of benzodithiete involves its ability to undergo cycloaddition reactions, forming stable heterocyclic compounds. The molecular targets and pathways involved are primarily related to its reactivity with alkenes and other nucleophiles, leading to the formation of various biologically active compounds .
Comparison with Similar Compounds
Benzodithiins: These compounds have a similar structure but differ in the position and number of sulfur atoms.
Thiophenes: These are five-membered sulfur-containing heterocycles.
Dithiins: These compounds contain two sulfur atoms in a six-membered ring.
Uniqueness: Benzodithiete is unique due to its specific reactivity and the ability to form stable, biologically active heterocycles. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
81044-78-2 |
|---|---|
Molecular Formula |
C6H4S2 |
Molecular Weight |
140.2 g/mol |
IUPAC Name |
7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H |
InChI Key |
BLTJGCJWPSQEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















